8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide
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Overview
Description
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and functionalization steps. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under mild conditions . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as metal-free catalysis and solvent-free reactions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
- 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides
Uniqueness
8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets .
Properties
Molecular Formula |
C9H9FN4 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
8-fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide |
InChI |
InChI=1S/C9H9FN4/c1-5-13-7(9(11)12)8-6(10)3-2-4-14(5)8/h2-4H,1H3,(H3,11,12) |
InChI Key |
UJHCCEJILQXVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2F)C(=N)N |
Origin of Product |
United States |
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